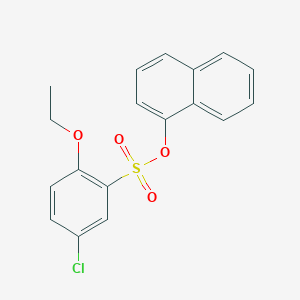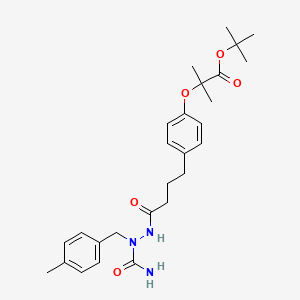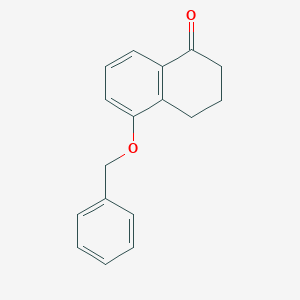
5-Benzyloxy-1-tetralone
概述
描述
5-Benzyloxy-1-tetralone is a chemical compound belonging to the class of tetralones. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s structure consists of a tetralone core with a benzyloxy group attached at the 5-position, making it a valuable molecule for various chemical and biological studies.
作用机制
Target of Action
The primary target of the compound 5-Benzyloxy-1-tetralone, also known as 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one, is the Monoamine Oxidase (MAO) enzymes . These enzymes are of much clinical relevance as they metabolize neurotransmitter and dietary amines in the peripheral and central tissues .
Mode of Action
This compound interacts with its targets, the MAO enzymes, by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines .
Biochemical Pathways
The inhibition of MAO enzymes by this compound affects the metabolic pathways of various neurotransmitters such as dopamine, adrenaline, noradrenaline, and tyramine . This can lead to an increase in the levels of these neurotransmitters in the synaptic cleft, potentially affecting various neurological processes .
Pharmacokinetics
It is known that the compound has a melting point of 861–899 °C, indicating its stability under normal physiological conditions .
Result of Action
The inhibition of MAO enzymes by this compound can result in increased levels of monoamine neurotransmitters in the brain . This can potentially lead to changes in mood and behavior, and may have therapeutic effects in the treatment of neuropsychiatric and neurodegenerative disorders such as depression and Parkinson’s disease .
生化分析
Biochemical Properties
The nature of these interactions can vary, ranging from binding interactions to enzyme inhibition or activation
Cellular Effects
Chemical compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of arylalkyl acid chlorides using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter . Another method includes the use of organic photocatalysts like 4CzIPN under visible light to enable intramolecular arene alkylation reactions . Additionally, a proton-coupled electron transfer mediated by an organic photoredox catalyst can facilitate the ring expansion of cyclopropanols containing a pendant styrene moiety to yield 1-tetralone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 5-Benzyloxy-1-tetralone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced via a Birch reduction with lithium in liquid ammonia to form 1,2,3,4-tetrahydronaphthalene . The keto group can also be reduced to a secondary alcohol, resulting in the formation of 1-tetralol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium in liquid ammonia or sodium borohydride in methanol are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst is a common method for introducing acyl groups.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or fully reduced hydrocarbons.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
5-Benzyloxy-1-tetralone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neuropsychiatric and neurodegenerative disorders.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of MAO inhibitors for conditions such as depression and Parkinson’s disease.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity and functional group compatibility.
相似化合物的比较
1-Tetralone: A structurally related compound that also exhibits MAO inhibitory activity.
4-Chromanone: Another compound with similar biological activity and applications.
Isoxazole Derivatives: These compounds share some structural features and biological activities with 5-Benzyloxy-1-tetralone.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Its benzyloxy group at the 5-position enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications.
属性
IUPAC Name |
5-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYKCZHTSEKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90401-60-8 | |
| Record name | 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2609594.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2609596.png)
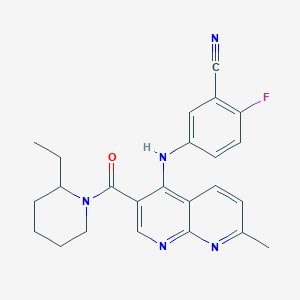
![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)
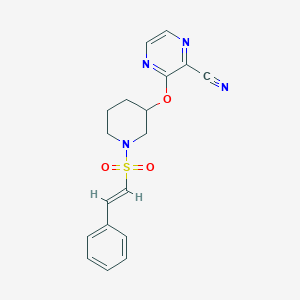
![5-(azepan-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2609603.png)
![2-Methyl-5-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2609604.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)
![methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2609607.png)

